
2-苯基哌啶-4-甲酸甲酯
描述
“Methyl 2-phenylpiperidine-4-carboxylate” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl . Therefore, the described multicomponent reaction (MCR) is regioselective .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-phenylpiperidine-4-carboxylate” can be found in databases like PubChem .科学研究应用
Anticancer Applications
Piperidine derivatives, including Methyl 2-phenylpiperidine-4-carboxylate, are being utilized in different ways as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and could be further explored for potential therapeutic applications in oncology.
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . They could potentially inhibit the replication of various viruses, making them a valuable resource in the development of new antiviral drugs.
Antimalarial Applications
These compounds have shown potential as antimalarial agents . They could be used to inhibit the life cycle of malaria parasites, offering a possible new approach to treating this disease.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They could inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal drugs.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives, including Methyl 2-phenylpiperidine-4-carboxylate, have been used as analgesic and anti-inflammatory agents . They could potentially relieve pain and reduce inflammation, making them valuable in the treatment of conditions like arthritis.
Anti-Alzheimer Applications
These compounds have shown potential as anti-Alzheimer agents . They could potentially slow the progression of Alzheimer’s disease, offering a new approach to treating this condition.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They could potentially help manage symptoms of various psychiatric disorders, offering a potential new approach to treating these conditions.
作用机制
Target of Action
Methyl 2-phenylpiperidine-4-carboxylate, also known as Pethidine or Meperidine , is a synthetic opioid pain medication of the phenylpiperidine class . The primary target of Methyl 2-phenylpiperidine-4-carboxylate is the μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
Methyl 2-phenylpiperidine-4-carboxylate exerts its analgesic effects by acting as an agonist at the μ-opioid receptor . This means that it binds to these receptors and activates them, mimicking the action of endogenous opioids . This activation results in a decrease in the perception of pain .
Biochemical Pathways
The activation of the μ-opioid receptor by Methyl 2-phenylpiperidine-4-carboxylate triggers a series of biochemical pathways. These pathways lead to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels . This results in hyperpolarization of the neuron and a reduction in neuronal excitability . The net effect is a decrease in the transmission of pain signals .
Pharmacokinetics
The pharmacokinetics of Methyl 2-phenylpiperidine-4-carboxylate involve its absorption, distribution, metabolism, and excretion (ADME). It has an oral bioavailability of 50–60%, which increases to 80–90% in cases of hepatic impairment . It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, CYP2C19, and Carboxylesterase 1 . Its metabolites include Norpethidine and Pethidinic Acid . The elimination half-life of Methyl 2-phenylpiperidine-4-carboxylate is 2.5–4 hours, which increases to 7–11 hours in liver disease . It is primarily excreted via the kidneys .
Result of Action
The result of Methyl 2-phenylpiperidine-4-carboxylate’s action is a significant reduction in the perception of pain. This is achieved through its interaction with the μ-opioid receptor and the subsequent biochemical pathways that are activated . It should be noted that the use of methyl 2-phenylpiperidine-4-carboxylate carries an equal risk of addiction as other opioids and can be more toxic—especially during long-term use due to the neurotoxicity of its metabolite, norpethidine .
Action Environment
The action, efficacy, and stability of Methyl 2-phenylpiperidine-4-carboxylate can be influenced by various environmental factors. For instance, its bioavailability can be affected by the presence of food in the stomach or the pH of the stomach contents. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
属性
IUPAC Name |
methyl 2-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYDTRNWYSGYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenylpiperidine-4-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

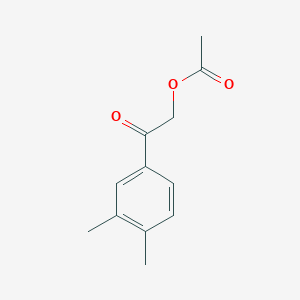
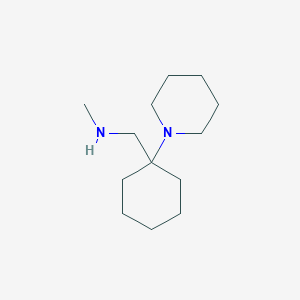

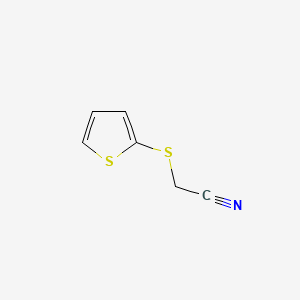


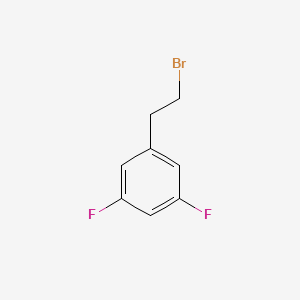

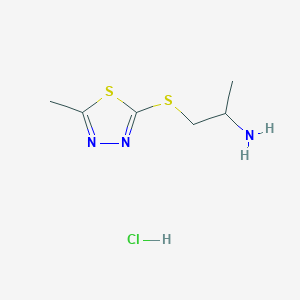
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
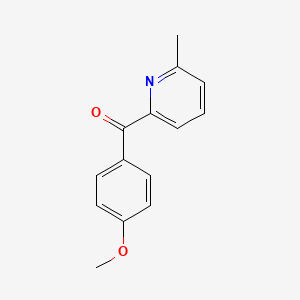
![3H-Spiro[2-benzofuran-1,3'-pyrrolidin]-3-one](/img/structure/B1359110.png)